4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole
Description
This compound is a pyrazole derivative featuring a 1-methyl-substituted pyrazole core with two distinct sulfanylmethyl substituents: a 4-bromophenyl group at position 3 and a 4-chlorophenyl group at position 2. A chlorine atom is also present at position 3. Its molecular formula is C₁₈H₁₅BrCl₂N₂S₂, with a molar mass of 440.71 g/mol.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSXVGBBIXVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to summarize the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, particularly its antifungal, antibacterial, and antitumor activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.82 g/mol. The structure features two sulfanyl groups and halogenated phenyl rings, which are critical for its biological activity.
Synthesis
The synthesis of this pyrazole derivative typically involves multi-step organic reactions, including:
- Friedel-Crafts reactions to introduce the bromine and chlorine substituents.
- Sulfonylation reactions to incorporate the sulfanyl groups.
Antifungal Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant antifungal properties. For instance:
- In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger .
- The compound demonstrates a notable Minimum Inhibitory Concentration (MIC) against these pathogens, suggesting potential as an antifungal agent.
Antibacterial Activity
The compound also shows promising antibacterial activity:
- Studies have reported effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell wall synthesis .
- The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings enhance antibacterial efficacy.
Antitumor Activity
In addition to antifungal and antibacterial properties, this pyrazole derivative has been evaluated for antitumor activity:
- It exhibits inhibition against various cancer cell lines, including those associated with BRAF(V600E) mutations. This suggests its potential role as a targeted therapy in oncology .
- The compound's mechanism may involve the inhibition of key kinases involved in tumor proliferation and survival pathways.
Data Tables
Case Studies
- Antifungal Efficacy : A study evaluated several pyrazole derivatives for antifungal activity against pathogenic fungi. The results indicated that compounds similar to our target showed superior activity compared to standard antifungals like fluconazole .
- Antibacterial Mechanism : Another investigation into the antibacterial mechanisms revealed that the compound disrupts cell membrane integrity in gram-positive bacteria, leading to cell lysis .
- Antitumor Potential : A recent clinical study assessed the efficacy of pyrazole derivatives in patients with melanoma harboring BRAF mutations. Preliminary results indicated a favorable response rate, warranting further exploration in clinical trials .
Scientific Research Applications
Biological Activities
Recent studies have demonstrated that compounds similar to 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole exhibit a range of biological activities:
- Anticancer Properties : Research indicates that derivatives of pyrazoles can inhibit cancer cell proliferation. For example, compounds with similar structures have shown efficacy against glioma cells by targeting specific kinases involved in tumor growth and survival pathways .
- Antimicrobial Activity : Pyrazole derivatives are also noted for their antibacterial and antifungal properties. The incorporation of halogenated phenyl groups enhances their biological effectiveness against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Activity : In a study evaluating a series of pyrazole derivatives, one compound exhibited significant inhibition of glioma cell lines, demonstrating low cytotoxicity towards non-cancerous cells while effectively disrupting tumor growth mechanisms .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of a related pyrazole compound against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing bioactivity .
Data Tables
The following table summarizes key findings from various studies on the biological activities of pyrazole derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Methyl Groups
The sulfanyl methyl (-SCH2-) moieties exhibit moderate nucleophilic displacement reactivity under alkaline conditions. Key observations include:
This reactivity profile aligns with analogous pyrazole-thioether systems, where sulfur's lone pairs facilitate nucleophilic attacks .
Electrophilic Aromatic Substitution on Pyrazole Core
The 1-methylpyrazole ring undergoes regioselective electrophilic substitutions at the C4 position due to electron-donating methyl group effects:
| Electrophile | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO3/H2SO4) | 0°C, 2 hr | C4 | 68% | |
| Halogenation (Br2/FeBr3) | CH2Cl2, RT, 1 hr | C4 | 72% |
Notably, the chloro substituent at C5 and sulfanyl methyl groups at C3/C4 exert steric hindrance, slowing reaction kinetics compared to simpler pyrazoles .
Cross-Coupling Reactions via Halogen Substituents
The 4-bromophenyl group participates in palladium-catalyzed couplings:
These reactions demonstrate the compound's utility in generating structurally diverse analogs for pharmacological screening .
Cyclocondensation Reactions
The sulfanyl methyl groups enable heterocycle formation through dehydrative cyclization:
These transformations exploit the compound's bifunctional -SCH2- groups as linking units for complex heterocycles .
Mechanistic Considerations
-
Steric effects : Bulky 4-bromo/4-chlorophenyl groups reduce reaction rates in SN2 pathways at sulfur centers
-
Electronic effects : Electron-withdrawing chlorine at C5 enhances pyrazole ring's susceptibility to electrophilic attacks
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions by stabilizing transition states
Stability Data
| Condition | Degradation Observed | Half-Life | Source |
|---|---|---|---|
| Aqueous acidic (pH 2) | Sulfur oxidation to sulfoxide | 48 hr | |
| Aqueous basic (pH 10) | Pyrazole ring hydrolysis | <24 hr | |
| UV light (254 nm) | C-Br bond cleavage | 72 hr |
This stability profile necessitates inert atmosphere handling for synthetic applications .
The compound's multifunctional design enables its use as a versatile scaffold in medicinal chemistry and materials science. Ongoing research focuses on optimizing coupling reactions (notably Sonogashira and Heck variants) to access extended π-conjugated systems for optoelectronic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Halogen Substitution Effects: The 4-bromophenyl and 4-chlorophenyl groups in the target compound introduce strong electron-withdrawing effects, enhancing stability and resistance to metabolic degradation. Bromine’s larger atomic radius compared to chlorine may lead to distinct crystal packing or intermolecular interactions (e.g., halogen bonding) .
Sulfanylmethyl Linkages :
- The sulfanylmethyl (-SCH₂-) groups contribute to conformational flexibility and may participate in hydrophobic interactions or hydrogen bonding, influencing molecular recognition in biological systems .
Crystallography and Isostructurality: Isostructural compounds (e.g., –3) with Cl/Br substitutions show nearly identical crystal lattices but minor adjustments in packing due to halogen size differences. This suggests the target compound’s solid-state behavior may resemble its analogs .
Biological Activity :
- Pyrazole derivatives with 4-chlorophenyl and 4-bromophenyl groups (e.g., ) are associated with antimicrobial activity. The target compound’s dual halogenation may synergistically enhance such effects .
Research Findings and Data
Physicochemical Properties
- Solubility : Predominantly lipophilic due to aromatic and halogen substituents; solubility in DMF or DMSO inferred from crystallization studies ().
- Thermal Stability : Halogenated pyrazoles generally exhibit high melting points (>150°C), as observed in isostructural compounds ().
Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this pyrazole derivative, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via cyclization of substituted hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential steps: cyclization, formylation, oxidation, and acylation .
- Critical Parameters :
- Temperature control : Avoid side reactions (e.g., over-oxidation) by maintaining ≤120°C.
- Solvent polarity : Use DMF or THF to stabilize intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles between aromatic rings (e.g., 85–90°) .
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C–S (~680 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–3.1 ppm) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase (PDB ID: 3LXE). Focus on sulfanyl-methyl groups for hydrogen bonding with active-site Zn²⁺ .
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC₅₀ values. Hammett constants (σ) predict electron-withdrawing effects on reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5–50 μM for carbonic anhydrase inhibition) may arise from assay conditions.
- Standardization : Use Tris-HCl buffer (pH 7.4) and 25°C to minimize variability.
- Control compounds : Include acetazolamide (IC₅₀ = 10 nM) as a benchmark .
Q. How can regioselectivity be controlled during functionalization of the pyrazole core?
- Synthetic Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
